molecular formula C23H22FN3O2 B11040113 8'-fluoro-6'-methyl-5',6'-dihydro-1''H-dispiro[cyclopentane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',2''-quinazoline]-2',4''(3''H)-dione

8'-fluoro-6'-methyl-5',6'-dihydro-1''H-dispiro[cyclopentane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',2''-quinazoline]-2',4''(3''H)-dione

Cat. No.: B11040113
M. Wt: 391.4 g/mol
InChI Key: CNURCIJOVMUACZ-UHFFFAOYSA-N
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Description

8’-fluoro-6’-methyl-5’,6’-dihydro-1’‘H-dispiro[cyclopentane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-quinazoline]-2’,4’‘(3’'H)-dione is a complex organic compound with a unique structure that includes multiple fused rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8’-fluoro-6’-methyl-5’,6’-dihydro-1’‘H-dispiro[cyclopentane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-quinazoline]-2’,4’‘(3’'H)-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoline Ring: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Cyclopentane Ring Formation: This step involves the cyclization of a suitable precursor, often through a Friedel-Crafts alkylation or acylation reaction.

    Introduction of Fluorine and Methyl Groups: These functional groups can be introduced through selective halogenation and methylation reactions, respectively.

    Spiro Compound Formation: The final step involves the formation of the spiro linkage, which can be achieved through a variety of methods, including intramolecular cyclization or spiroannulation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.

Chemical Reactions Analysis

Types of Reactions

8’-fluoro-6’-methyl-5’,6’-dihydro-1’‘H-dispiro[cyclopentane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-quinazoline]-2’,4’‘(3’'H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols.

    Substitution: Halogen atoms, such as fluorine, can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

8’-fluoro-6’-methyl-5’,6’-dihydro-1’‘H-dispiro[cyclopentane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-quinazoline]-2’,4’‘(3’'H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its complex structure and functional groups can be exploited in the design of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 8’-fluoro-6’-methyl-5’,6’-dihydro-1’‘H-dispiro[cyclopentane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-quinazoline]-2’,4’‘(3’'H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8’-fluoro-6’-methyl-5’,6’-dihydro-1’‘H-dispiro[cyclopentane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-quinazoline]-2’,4’‘(3’'H)-dione stands out due to its spiro linkage and the presence of multiple fused rings, which confer unique chemical and biological properties

Properties

Molecular Formula

C23H22FN3O2

Molecular Weight

391.4 g/mol

InChI

InChI=1S/C23H22FN3O2/c1-13-12-22(8-4-5-9-22)27-19-16(13)10-14(24)11-17(19)23(21(27)29)25-18-7-3-2-6-15(18)20(28)26-23/h2-3,6-7,10-11,13,25H,4-5,8-9,12H2,1H3,(H,26,28)

InChI Key

CNURCIJOVMUACZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCCC2)N3C4=C1C=C(C=C4C5(C3=O)NC6=CC=CC=C6C(=O)N5)F

Origin of Product

United States

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